molecular formula C5H10O3 B1368836 1,5-Dihydroxypentan-3-one CAS No. 4254-85-7

1,5-Dihydroxypentan-3-one

Cat. No. B1368836
CAS RN: 4254-85-7
M. Wt: 118.13 g/mol
InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N
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Description

“1,5-Dihydroxypentan-3-one” is a chemical compound with the empirical formula C5H10O3 and a molecular weight of 118.13 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Several methods have been reported for the synthesis of “1,5-Dihydroxypentan-3-one”. One method involves the use of lithium aluminium tetrahydride . Another method involves the use of sulfuric acid . A multi-step reaction involving 1H-imidazole in N,N-dimethyl-formamide at 20℃ has also been reported .


Molecular Structure Analysis

The SMILES string of “1,5-Dihydroxypentan-3-one” is OCCC(=O)CCO . The InChI is 1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,5-Dihydroxypentan-3-one” are as follows :

Scientific Research Applications

Precursor to Heteracyclohexanes

1,5-Dihydroxypentan-3-one and its derivatives have been explored in the preparation of heterocyclic compounds. For instance, 3-substituted 1,5-dibromopentanes, derived from similar compounds, are crucial intermediates in preparing liquid crystalline derivatives containing 6-membered heterocyclic rings. These derivatives find applications in materials science, particularly in the creation of liquid crystals and related technologies (Ringstrand et al., 2011).

Quorum Sensing and Biofilm Formation Inhibition

In the field of microbiology and pharmaceuticals, derivatives of 1,5-Dihydroxypentan-3-one, such as 4-fluoro-DPD, have been shown to inhibit quorum sensing and biofilm formation in Vibrio harveyi. This inhibition is crucial for controlling bacterial growth and communication, potentially leading to new antibacterial strategies (Kadirvel et al., 2014).

Synthesis of Modified Carbohydrates

Research has also been conducted on utilizing 1,5-Dihydroxypentan-3-one derivatives for synthesizing modified carbohydrates. These efforts are significant in the field of organic chemistry, where such derivatives serve as key intermediates for creating new carbohydrate analogues, contributing to the advancement of synthetic organic chemistry and drug development (Valdersnes et al., 2012).

Asymmetric Michael Addition Reactions

In the realm of catalysis and synthetic chemistry, certain derivatives of 1,5-Dihydroxypentan-3-one have been used to develop chiral catalysts for asymmetric Michael addition reactions. These reactions are fundamental in producing compounds with specific chirality, essential in the pharmaceutical industry for synthesizing enantiomerically pure drugs (Sundararajan & Prabagaran, 2001).

Conversion of Hydrocarbons

Research into the conversion of hydrocarbons, particularly involving 1,5-Dihydroxypentan-3-one and similar compounds, provides insights into reaction mechanisms significant in petrochemical industries. Such studies help in understanding and optimizing processes like dehydrogenation and isomerization, which are crucial in refining and chemical synthesis (Paâl et al., 1976).

Synthesis of 1,5-Pentanediol

1,5-Dihydroxypentan-3-one is closely related to 1,5-pentanediol, an important chemical intermediate used in the production of polyurethane, polyester, and other materials. The synthesis and application of 1,5-pentanediol have been widely studied, highlighting the compound's relevance in the chemical industry (Hen Jun-hai, 2007).

Synthesis of Furan Derivatives

The transformation of 1,5-Dihydroxypentan-3-one and related compounds into furan derivatives has been studied, with implications in organic synthesis and material science. Such research contributes to the development of new synthetic pathways and the creation of novel materials (Mitani et al., 1987).

Biomedical Research

Derivatives of 1,5-Dihydroxypentan-3-one have been synthesized for potential applications in biomedical research, including the development of novel drugs and therapeutic agents. These compounds, due to their unique structures and properties, are of interest in drug discovery and development (Rao, 2018).

Safety and Hazards

The safety data sheet for “1,5-Dihydroxypentan-3-one” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1,5-dihydroxypentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c6-3-1-5(8)2-4-7/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWHQAFPBKSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565482
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4254-85-7
Record name 1,5-Dihydroxypentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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